8-iso Prostaglandin E2 isopropyl ester

Descripción

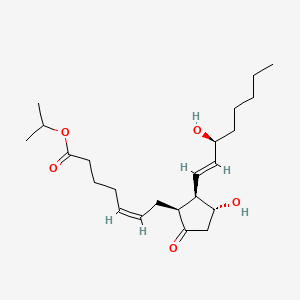

Structure

3D Structure

Propiedades

IUPAC Name |

propan-2-yl (Z)-7-[(1S,2R,3R)-3-hydroxy-2-[(E,3S)-3-hydroxyoct-1-enyl]-5-oxocyclopentyl]hept-5-enoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H38O5/c1-4-5-8-11-18(24)14-15-20-19(21(25)16-22(20)26)12-9-6-7-10-13-23(27)28-17(2)3/h6,9,14-15,17-20,22,24,26H,4-5,7-8,10-13,16H2,1-3H3/b9-6-,15-14+/t18-,19-,20+,22+/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NOHLKSJQMSPOTB-YRLDPNHWSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCC(C=CC1C(CC(=O)C1CC=CCCCC(=O)OC(C)C)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCCC[C@@H](/C=C/[C@H]1[C@@H](CC(=O)[C@H]1C/C=C\CCCC(=O)OC(C)C)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H38O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

394.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-depth Technical Guide to 8-iso Prostaglandin E2 Isopropyl Ester

For Researchers, Scientists, and Drug Development Professionals

Introduction

8-iso Prostaglandin (B15479496) E2 isopropyl ester is a synthetic, more lipophilic derivative of 8-iso Prostaglandin E2 (8-iso PGE2). It is designed as a prodrug, a pharmacologically inactive compound that is converted into an active form within the body. Its enhanced lipid solubility facilitates passage through cell membranes, after which it is presumed to be hydrolyzed by intracellular esterases to release the biologically active 8-iso PGE2.

8-iso PGE2, also known as 15-E2t-isoprostane, is a member of the F2-isoprostane class of prostaglandin-like compounds. Unlike prostaglandins, which are synthesized via the cyclooxygenase (COX) enzyme pathway, isoprostanes are primarily generated in vivo through the non-enzymatic, free radical-catalyzed peroxidation of arachidonic acid. The formation of 8-iso PGE2 is often used as a biomarker for oxidative stress. This guide provides a comprehensive overview of the chemical properties, biological activity, signaling pathways, and relevant experimental protocols for 8-iso Prostaglandin E2 isopropyl ester and its active form, 8-iso PGE2.

Chemical and Physical Properties

The chemical properties of this compound and its active metabolite, 8-iso PGE2, are summarized below. The esterification of the carboxylic acid group in 8-iso PGE2 with isopropanol (B130326) increases the lipophilicity of the molecule, which is reflected in its higher molecular weight and altered chemical formula.

| Property | This compound | 8-iso Prostaglandin E2 |

| Molecular Formula | C23H38O5 | C20H32O5 |

| Molecular Weight | 394.54 g/mol | 352.5 g/mol |

| CAS Number | 330589-21-4 | 27415-25-4 |

| Synonyms | 8-iso PGE2 isopropyl ester | 8-epi PGE2, 15-E2t-Isoprostane |

| Appearance | - | Solid |

| Solubility | More lipophilic than the free acid | DMF: >100 mg/ml, DMSO: >100 mg/ml, Ethanol (B145695): >100 mg/ml, PBS (pH 7.2): >5 mg/ml[1] |

Biological Activity and Signaling Pathways

Upon intracellular hydrolysis, this compound releases 8-iso PGE2, which exerts a range of biological effects by interacting with specific cell surface receptors. The primary signaling pathways implicated in the action of 8-iso PGE2 are detailed below.

Thromboxane (B8750289) A2 Receptor (TP Receptor) Signaling

A significant body of evidence suggests that 8-iso PGE2 acts as a ligand for the thromboxane A2 receptor (TP receptor). This interaction is responsible for many of its vascular effects.

-

Vasoconstriction: 8-iso PGE2 is a potent vasoconstrictor, an effect that can be blocked by TP receptor antagonists. This suggests that its vasoconstrictive properties are mediated through the TP receptor.

-

Platelet Aggregation: While 8-iso PGE2 alone is a weak inducer of platelet aggregation, it can inhibit platelet aggregation induced by TP receptor agonists like U-46619.[1] This dual activity suggests a complex interaction with the TP receptor, possibly acting as a partial agonist or antagonist depending on the cellular context.

Prostaglandin E2 Receptor (EP Receptor) and cAMP/PKA Signaling

8-iso PGE2 can also interact with certain subtypes of the prostaglandin E2 receptor (EP receptors), particularly the EP2 and EP4 receptors, which are coupled to the activation of adenylyl cyclase and the subsequent production of cyclic AMP (cAMP).

-

cAMP Elevation: Studies have shown that 8-iso PGE2 can elevate intracellular cAMP levels in various cell types, including marrow hematopoietic precursors.

-

PKA Activation: The increase in cAMP leads to the activation of Protein Kinase A (PKA), which then phosphorylates downstream target proteins, mediating a variety of cellular responses. In marrow preosteoclasts, this pathway enhances osteoclastic differentiation.

p38 Mitogen-Activated Protein Kinase (MAPK) Signaling

The activation of the p38 MAPK pathway is another important signaling cascade initiated by 8-iso PGE2. This pathway is crucial in inflammatory responses and cellular stress.

-

p38 Phosphorylation: 8-iso PGE2 has been demonstrated to induce the phosphorylation and thereby activation of p38 MAPK in endothelial cells.

-

Downstream Effects: Activated p38 MAPK can phosphorylate a variety of downstream targets, including transcription factors, leading to changes in gene expression and cellular function. For instance, in endothelial cells, this pathway is involved in mediating the adhesion of monocytes.

Quantitative Data

The following table summarizes the available quantitative data for the biological activity of 8-iso PGE2. It is important to note that these values were obtained using the free acid form, and similar experiments with the isopropyl ester would need to account for the rate and extent of its intracellular hydrolysis.

| Parameter | Value | Cell/System | Target/Agonist | Reference |

| IC50 | 0.5 µM | Human Platelets | U-46619-induced aggregation | [1] |

| IC50 | 5 µM | Human Platelets | I-BOP-induced aggregation | [1] |

Experimental Protocols

This section provides detailed methodologies for key experiments to investigate the biological effects of this compound. As this compound is a prodrug, a critical first step in many in vitro assays is to ensure its hydrolysis to the active 8-iso PGE2.

General Experimental Workflow

The following diagram illustrates a general workflow for studying the cellular effects of this compound.

In Vitro Hydrolysis of Isopropyl Ester

Objective: To confirm the conversion of this compound to 8-iso PGE2 in the experimental system.

Materials:

-

This compound

-

Cell lysate or conditioned medium from the cell type of interest

-

High-performance liquid chromatography (HPLC) system

-

Mass spectrometer (MS)

Protocol:

-

Prepare a stock solution of this compound in a suitable solvent (e.g., ethanol or DMSO).

-

Incubate a known concentration of the isopropyl ester with the cell lysate or conditioned medium at 37°C.

-

Collect samples at various time points (e.g., 0, 15, 30, 60, 120 minutes).

-

Stop the reaction by adding a quenching solution (e.g., ice-cold acetonitrile).

-

Centrifuge the samples to pellet proteins and other cellular debris.

-

Analyze the supernatant by LC-MS/MS to quantify the disappearance of the isopropyl ester and the appearance of 8-iso PGE2.

-

A standard curve for both compounds should be run in parallel for accurate quantification.

Platelet Aggregation Assay

Objective: To determine the effect of this compound on platelet aggregation.

Materials:

-

Platelet-rich plasma (PRP)

-

Platelet aggregometer

-

This compound

-

TP receptor agonist (e.g., U-46619)

Protocol:

-

Prepare PRP from fresh human or animal blood.

-

Pre-incubate PRP with various concentrations of this compound or vehicle control for a predetermined time to allow for hydrolysis.

-

Place the PRP in the aggregometer cuvette and start recording the baseline light transmittance.

-

Add the TP receptor agonist (e.g., U-46619) to induce platelet aggregation.

-

Monitor the change in light transmittance over time, which corresponds to the extent of platelet aggregation.

-

Calculate the percentage of inhibition of aggregation for each concentration of the isopropyl ester compared to the vehicle control.

-

Determine the IC50 value from the dose-response curve.

Western Blot for p38 MAPK Phosphorylation

Objective: To assess the activation of the p38 MAPK pathway by this compound.

Materials:

-

Cultured cells (e.g., human umbilical vein endothelial cells - HUVECs)

-

This compound

-

Lysis buffer

-

Primary antibodies (anti-phospho-p38 MAPK, anti-total-p38 MAPK)

-

Secondary antibody (HRP-conjugated)

-

Chemiluminescent substrate

Protocol:

-

Seed cells in culture plates and grow to the desired confluency.

-

Treat the cells with various concentrations of this compound or vehicle control for different time points.

-

Wash the cells with ice-cold PBS and lyse them with lysis buffer containing protease and phosphatase inhibitors.

-

Determine the protein concentration of the lysates.

-

Separate equal amounts of protein by SDS-PAGE and transfer to a PVDF membrane.

-

Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk in TBST).

-

Incubate the membrane with the primary antibody against phospho-p38 MAPK overnight at 4°C.

-

Wash the membrane and incubate with the HRP-conjugated secondary antibody.

-

Detect the signal using a chemiluminescent substrate and an imaging system.

-

Strip the membrane and re-probe with an antibody against total p38 MAPK to normalize for protein loading.

cAMP Measurement Assay

Objective: To quantify the intracellular accumulation of cAMP in response to this compound.

Materials:

-

Cultured cells

-

This compound

-

cAMP enzyme immunoassay (EIA) kit

Protocol:

-

Seed cells in culture plates.

-

Pre-treat the cells with a phosphodiesterase inhibitor (e.g., IBMX) to prevent cAMP degradation.

-

Treat the cells with various concentrations of this compound or vehicle control for a specified time.

-

Lyse the cells according to the EIA kit manufacturer's instructions.

-

Perform the cAMP EIA following the kit protocol.

-

Measure the absorbance using a microplate reader.

-

Calculate the concentration of cAMP in each sample based on the standard curve.

Conclusion

This compound serves as a valuable research tool for investigating the biological roles of 8-iso PGE2 in a more physiologically relevant manner due to its enhanced cell permeability. As a prodrug, its efficacy is dependent on intracellular hydrolysis to the active 8-iso PGE2. The active metabolite engages with multiple signaling pathways, including the TP receptor, cAMP/PKA, and p38 MAPK pathways, leading to a diverse range of cellular responses. The provided experimental protocols offer a framework for researchers to explore the specific effects of this compound in their models of interest. Further research is warranted to fully elucidate the in vivo hydrolysis rates and tissue-specific effects of this compound, which will be crucial for its potential therapeutic applications.

References

An In-depth Technical Guide to the Mechanism of Action of 8-iso Prostaglandin E2 Isopropyl Ester

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the mechanism of action for 8-iso Prostaglandin (B15479496) E2 (8-iso PGE2) isopropyl ester. It details the conversion of this prodrug to its active form, 8-iso PGE2, and elucidates its complex interactions with multiple prostanoid receptors. The document outlines the downstream signaling cascades, presents available pharmacological data, and offers detailed protocols for key experimental assays. Visual diagrams of signaling pathways and experimental workflows are included to facilitate a deeper understanding of the molecular pharmacology of this compound.

Introduction: From Prodrug to Active Isoprostane

8-iso Prostaglandin E2 isopropyl ester is a synthetic, lipophilic derivative of 8-iso Prostaglandin E2 (8-iso PGE2). Prostaglandin esters are designed to have enhanced lipid solubility compared to their parent free acids, which can improve membrane permeability and bioavailability.[1] In vivo, the isopropyl ester moiety is rapidly hydrolyzed by endogenous esterases, releasing the biologically active free acid, 8-iso PGE2.[1] Therefore, the mechanism of action of the isopropyl ester is functionally identical to that of 8-iso PGE2.

8-iso PGE2 is a member of the isoprostane family, a series of prostaglandin-like compounds produced in vivo through the free radical-catalyzed peroxidation of arachidonic acid, independent of the cyclooxygenase (COX) enzymes.[2] This origin makes isoprostanes reliable biomarkers of oxidative stress. Functionally, 8-iso PGE2 is a versatile signaling molecule that exerts its effects by interacting with several G-protein coupled receptors (GPCRs) within the prostanoid receptor family.

Core Mechanism of Action: Multi-Receptor Pharmacology

The biological effects of 8-iso PGE2 are not mediated by a single receptor but rather through a complex pattern of interactions with multiple prostanoid receptors, primarily the Thromboxane (B8750289) A2 (TP) receptor and subtypes of the Prostaglandin E2 (EP) receptor.[3] This multi-receptor engagement results in diverse and often tissue-specific physiological responses.

Interaction with Thromboxane (TP) Receptors

A primary target for 8-iso PGE2 is the TP receptor. However, its pharmacology at this receptor is multifaceted:

-

Agonist Activity: In certain tissues, such as renal and nasal vasculature, 8-iso PGE2 acts as a potent TP receptor agonist, inducing vasoconstriction and increasing vascular permeability.[2][4] These effects are abrogated by TP receptor antagonists like SQ29548.[2]

-

Partial Agonist/Antagonist Activity: In human and rat platelets, the action of 8-iso PGE2 is more complex. It is a very weak agonist, inducing platelet aggregation only at high concentrations (>10 µM).[2] Conversely, at lower concentrations, it acts as a competitive antagonist, inhibiting platelet aggregation induced by more potent TP receptor agonists such as U46619 and I-BOP.[2][5] This dual activity is characteristic of a partial agonist.

This complex interaction suggests that 8-iso PGE2 may stabilize a unique conformational state of the TP receptor or act as a biased agonist, preferentially activating certain downstream pathways over others.

Interaction with Prostaglandin E (EP) Receptors

8-iso PGE2 also demonstrates significant activity at E-type prostanoid receptors, particularly EP1, EP2, and EP4.

-

EP1 Receptor: The EP1 receptor, which couples to Gq proteins, is implicated in contractile responses. While direct binding data is sparse, functional studies suggest that some contractile effects of 8-iso PGE2 may be mediated through EP1 activation.

-

EP2 and EP4 Receptors: In human airway smooth muscle and epithelial cells, 8-iso PGE2 functions as an agonist at EP2 and EP4 receptors.[6][7] Both of these receptors couple to Gs proteins. Their activation leads to an increase in intracellular cyclic AMP (cAMP) and subsequent activation of Protein Kinase A (PKA), mediating responses such as anion secretion and modulation of inflammatory mediator release.[3][6] The stimulation of anion efflux via the EP4 receptor in airway epithelial cells highlights a potential role in regulating airway surface liquid.[6]

Interaction with Prostaglandin F (FP) Receptors

While the isopropyl ester of the related prostaglandin PGF2α is a potent FP receptor agonist, the activity of 8-iso PGE2 at this receptor appears to be minimal. Studies examining the binding specificities of various prostanoids have shown that related isoprostanes like 8-epi-PGF2α exhibit only very weak binding to the FP receptor. The primary mechanism of action for 8-iso PGE2 is therefore not considered to be mediated through the FP receptor.

Downstream Signaling Pathways

The activation of different receptor subtypes by 8-iso PGE2 initiates distinct intracellular signaling cascades.

Gq-Coupled Signaling (via TP and EP1 Receptors)

Activation of TP and EP1 receptors leads to the coupling and activation of the Gq/11 family of G-proteins. This initiates the following cascade:

-

Phospholipase C (PLC) Activation: Activated Gαq stimulates PLC-β.

-

Second Messenger Production: PLC hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol (B14025) 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG).

-

Calcium Mobilization: IP3 binds to its receptor on the endoplasmic reticulum, triggering the release of stored Ca²⁺ into the cytoplasm.

-

Protein Kinase C (PKC) Activation: DAG and the elevated intracellular Ca²⁺ levels synergistically activate PKC, which then phosphorylates numerous target proteins, leading to cellular responses like smooth muscle contraction and platelet shape change.

Figure 1: Gq-protein coupled signaling pathway for 8-iso PGE2.

Gs-Coupled Signaling (via EP2 and EP4 Receptors)

Activation of EP2 and EP4 receptors stimulates the Gs family of G-proteins, triggering a distinct pathway:

-

Adenylyl Cyclase (AC) Activation: The activated Gαs subunit binds to and activates AC.

-

cAMP Production: AC catalyzes the conversion of ATP to cyclic adenosine (B11128) monophosphate (cAMP).

-

Protein Kinase A (PKA) Activation: The accumulation of intracellular cAMP leads to the activation of PKA.

-

Downstream Effects: PKA phosphorylates various downstream targets, including transcription factors (like CREB) and ion channels (like CFTR), leading to responses such as smooth muscle relaxation, inhibition of inflammation, and changes in ion transport.[6]

Figure 2: Gs-protein coupled signaling pathway for 8-iso PGE2.

Quantitative Pharmacological Data

| Parameter | Assay Type | Agonist/System | Value | Reference |

| IC₅₀ | Platelet Aggregation Inhibition | U46619 (TP agonist) in human platelets | 0.5 µM (5 x 10⁻⁷ M) | [2][5] |

| IC₅₀ | Platelet Aggregation Inhibition | I-BOP (TP agonist) in human platelets | 5 µM (5 x 10⁻⁶ M) | [2][5] |

| EC₅₀ | Platelet Aggregation Induction | Human Platelets | >10 µM | [2] |

Note: The IC₅₀ values demonstrate the antagonistic properties of 8-iso PGE2 at the platelet TP receptor, while the high EC₅₀ for aggregation highlights its weak agonist activity in the same system.

Experimental Protocols

Characterizing the mechanism of action of 8-iso PGE2 involves several key experimental techniques. Detailed methodologies for two principal assays are provided below.

Competitive Radioligand Binding Assay

This assay is used to determine the binding affinity (Ki) of 8-iso PGE2 for a specific receptor by measuring its ability to compete with a known high-affinity radioligand.

Objective: To determine the IC₅₀ and calculate the Ki of 8-iso PGE2 for a target prostanoid receptor (e.g., TP receptor).

Materials:

-

Cell membranes or whole cells expressing the receptor of interest (e.g., HEK293 cells transfected with the TP receptor).

-

Radioligand (e.g., [³H]-SQ29548 for the TP receptor).

-

Unlabeled 8-iso PGE2 (competitor ligand).

-

Binding Buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl₂, pH 7.4).

-

Wash Buffer (ice-cold).

-

Glass fiber filters (e.g., GF/C, pre-soaked in polyethyleneimine to reduce non-specific binding).

-

Scintillation cocktail and scintillation counter.

-

96-well plates and a cell harvester.

Methodology:

-

Membrane Preparation: Homogenize cells expressing the receptor in a cold lysis buffer and pellet the membranes by centrifugation. Wash and resuspend the final pellet in binding buffer. Determine protein concentration using a BCA or Bradford assay.

-

Assay Setup: In a 96-well plate, add the following to each well in order:

-

50 µL Binding Buffer (for total binding) or a high concentration of unlabeled ligand (for non-specific binding).

-

50 µL of varying concentrations of 8-iso PGE2 (typically a 10-point dilution series).

-

50 µL of the radioligand at a fixed concentration (near its Kd).

-

100 µL of the membrane preparation (e.g., 20-50 µg protein).

-

-

Incubation: Incubate the plate for 60-90 minutes at room temperature or 30°C with gentle agitation to reach equilibrium.

-

Termination and Filtration: Rapidly terminate the binding reaction by vacuum filtration through the glass fiber filters using a cell harvester. Wash each filter 3-4 times with ice-cold wash buffer to separate bound from free radioligand.

-

Quantification: Place the filters in scintillation vials, add scintillation cocktail, and count the radioactivity (in counts per minute, CPM) using a scintillation counter.

-

Data Analysis:

-

Calculate specific binding: Total Binding (CPM) - Non-specific Binding (CPM).

-

Plot the percentage of specific binding against the log concentration of 8-iso PGE2.

-

Fit the data to a sigmoidal dose-response curve to determine the IC₅₀ value.

-

Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd) , where [L] is the concentration of the radioligand and Kd is its dissociation constant.

-

Figure 3: Workflow for a competitive radioligand binding assay.

Intracellular Calcium Mobilization Assay

This cell-based functional assay measures the activation of Gq-coupled receptors (like TP and EP1) by detecting the transient increase in intracellular calcium concentration following agonist stimulation.

Objective: To determine the potency (EC₅₀) of 8-iso PGE2 in stimulating calcium release via a target Gq-coupled receptor.

Materials:

-

Host cells expressing the receptor of interest (e.g., CHO or HEK293 cells).

-

Calcium-sensitive fluorescent dye (e.g., Fura-2 AM, Fluo-4 AM).

-

Assay Buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES).

-

Probenecid (an anion-transport inhibitor to prevent dye leakage, if necessary).

-

Fluorescence plate reader with an automated liquid handling system (e.g., FLIPR, FlexStation).

-

Black, clear-bottom 96- or 384-well microplates.

Methodology:

-

Cell Plating: Seed cells into the microplate 24 hours prior to the assay to form a confluent monolayer.

-

Dye Loading: Remove the culture medium and add the fluorescent calcium indicator dye diluted in assay buffer. Incubate for 45-60 minutes at 37°C, allowing the cells to take up the dye.

-

Wash: Gently wash the cells with assay buffer to remove excess extracellular dye. Add a final volume of buffer to each well.

-

Baseline Measurement: Place the cell plate into the fluorescence plate reader. Measure the baseline fluorescence for a short period (e.g., 10-20 seconds).

-

Compound Addition: Use the integrated liquid handler to add varying concentrations of 8-iso PGE2 to the wells while simultaneously recording the fluorescence.

-

Signal Detection: Continue to record the fluorescence intensity over time (e.g., 1-3 minutes) to capture the transient increase in intracellular calcium. The signal will peak and then decline as calcium is re-sequestered.

-

Data Analysis:

-

For each concentration, determine the peak fluorescence response minus the baseline fluorescence.

-

Plot the peak response against the log concentration of 8-iso PGE2.

-

Fit the data to a sigmoidal dose-response curve to determine the EC₅₀ (the concentration that produces 50% of the maximal response) and the Emax (maximal effect).

-

Conclusion

The mechanism of action of 8-iso PGE2 isopropyl ester is dictated by its active metabolite, 8-iso PGE2, a versatile isoprostane with a complex pharmacological profile. It does not act on a single receptor but rather engages multiple prostanoid receptors, including TP, EP1, EP2, and EP4. Its activity ranges from partial agonism/antagonism at the TP receptor to full agonism at EP2 and EP4 receptors. This multi-receptor interaction activates both Gq/PLC/Ca²⁺ and Gs/AC/cAMP signaling pathways, leading to a wide array of tissue-specific physiological and pathophysiological effects. A thorough understanding of this complex pharmacology is critical for researchers investigating the roles of isoprostanes in health and disease and for professionals involved in the development of drugs targeting these pathways.

References

- 1. researchgate.net [researchgate.net]

- 2. Actions of the E2-isoprostane, 8-ISO-PGE2, on the platelet thromboxane/endoperoxide receptor in humans and rats: additional evidence for the existence of a unique isoprostane receptor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. 8-iso PROSTAGLANDIN E2 | Benchchem [benchchem.com]

- 4. 8-iso-prostaglandin E2 induces nasal obstruction via thromboxane receptor in murine model of allergic rhinitis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. caymanchem.com [caymanchem.com]

- 6. 8-iso-PGE2 stimulates anion efflux from airway epithelial cells via the EP4 prostanoid receptor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. E-ring 8-isoprostanes are agonists at EP2- and EP4-prostanoid receptors on human airway smooth muscle cells and regulate the release of colony-stimulating factors by activating cAMP-dependent protein kinase - PubMed [pubmed.ncbi.nlm.nih.gov]

The Biological Activity of 8-iso Prostaglandin E2 Isopropyl Ester: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

8-iso Prostaglandin (B15479496) E2 isopropyl ester is a synthetic, lipophilic derivative of 8-iso Prostaglandin E2 (8-iso-PGE2). Due to its enhanced lipid solubility, the isopropyl ester serves as a prodrug, facilitating passage across cell membranes.[1][2] Endogenous esterases are expected to hydrolyze the ester in vivo, releasing the biologically active free acid, 8-iso-PGE2.[3] Consequently, the biological activity of the isopropyl ester is primarily attributable to its conversion to 8-iso-PGE2. In vitro, the ester form exhibits significantly diminished agonist activity compared to the free acid.[3]

This technical guide provides an in-depth overview of the biological activity of 8-iso Prostaglandin E2, the active metabolite of its isopropyl ester. It covers the mechanism of action, key signaling pathways, quantitative biological data, and detailed experimental protocols relevant to its study.

Mechanism of Action and Receptor Interactions

8-iso-PGE2 is an isoprostane, a class of prostaglandin-like compounds formed in vivo via the free radical-catalyzed peroxidation of arachidonic acid, independent of the cyclooxygenase (COX) enzymes.[4][5] Its biological effects are primarily mediated through its interaction with the thromboxane (B8750289) A2 (TP) receptor.[4][6] However, its pharmacology is complex, exhibiting tissue- and cell-type specific effects, including both agonistic and antagonistic activities.[6][7]

In vascular smooth muscle, 8-iso-PGE2 acts as a potent agonist of the TP receptor, leading to vasoconstriction.[6] Conversely, in human and rat platelets, it demonstrates a paradoxical effect, acting as a weak partial agonist or antagonist at the TP receptor.[4][6] At high concentrations, it can induce platelet aggregation, while at lower, more physiologically relevant concentrations, it inhibits aggregation induced by more potent TP receptor agonists like U-46619.[4] There is also evidence to suggest that 8-iso-PGE2 may signal through pathways independent of the TP receptor, potentially involving a unique, yet to be fully characterized, isoprostane receptor.[4][8]

Signaling Pathways

The primary signaling pathway for 8-iso-PGE2 involves the Gq-coupled thromboxane A2 (TP) receptor. Activation of this receptor initiates a cascade of intracellular events, including the activation of phospholipase C (PLC), which in turn leads to the generation of inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). IP3 stimulates the release of intracellular calcium (Ca2+), while DAG activates protein kinase C (PKC). This signaling cascade in smooth muscle cells ultimately leads to contraction and vasoconstriction.

In platelets, the interaction of 8-iso-PGE2 with the TP receptor is more nuanced and can lead to inhibitory effects on aggregation, suggesting a more complex regulation of downstream signaling.

Some studies have indicated that 8-iso-PGE2 can stimulate the activator protein-1 (AP-1) transcription factor in a manner that is only partially inhibited by TP receptor antagonists, suggesting the involvement of an alternative signaling pathway.[7][9]

Quantitative Biological Data

The following table summarizes the key quantitative data for the biological activity of 8-iso Prostaglandin E2.

| Biological Activity | Experimental System | Agonist/Antagonist | Parameter | Value | Reference(s) |

| Platelet Aggregation Inhibition | Human Platelets | U-46619 | IC50 | 0.5 µM | [4][10][11] |

| Platelet Aggregation Inhibition | Human Platelets | I-BOP | IC50 | 5 µM | [4][10][11] |

| Platelet Aggregation Induction | Human Platelets | - | Effective Concentration | ≥ 10 µM | [4] |

| Renal Vasoconstriction | Rat Kidney (in vivo infusion) | - | Effective Concentration | 4 µg/kg/min | [3][10][11] |

Detailed Experimental Protocols

Protocol 1: In Vitro Platelet Aggregation Assay using Light Transmission Aggregometry (LTA)

This protocol is adapted from standard methods for assessing platelet function.[12][13][14][15]

1. Materials and Reagents:

-

Human whole blood collected in 3.2% sodium citrate (B86180).

-

Phosphate-buffered saline (PBS), pH 7.4.

-

8-iso Prostaglandin E2.

-

Thromboxane A2 receptor agonist (e.g., U-46619).

-

Vehicle for dissolving compounds (e.g., ethanol (B145695) or DMSO).

-

Platelet aggregometer.

-

Centrifuge.

-

Plastic tubes.

2. Preparation of Platelet-Rich Plasma (PRP) and Platelet-Poor Plasma (PPP):

-

Collect human whole blood into tubes containing 3.2% sodium citrate (9 parts blood to 1 part citrate).

-

Centrifuge the whole blood at 200 x g for 15 minutes at room temperature to separate the PRP.

-

Carefully collect the upper PRP layer into a clean plastic tube.

-

Centrifuge the remaining blood at 1500 x g for 15 minutes to obtain PPP.

-

Adjust the platelet count in the PRP to approximately 2.5 x 10^8 platelets/mL using PPP.

3. Platelet Aggregation Assay:

-

Pre-warm the PRP to 37°C.

-

Calibrate the aggregometer with PRP (0% aggregation) and PPP (100% aggregation).

-

Add a small volume of 8-iso-PGE2 (at various concentrations) or its vehicle to the PRP and incubate for 2-5 minutes at 37°C with stirring.

-

Initiate platelet aggregation by adding a sub-maximal concentration of a TP receptor agonist (e.g., U-46619).

-

Record the change in light transmission for 5-10 minutes.

4. Data Analysis:

-

Determine the maximum aggregation for each concentration of 8-iso-PGE2.

-

Calculate the percentage inhibition of aggregation compared to the vehicle control.

-

Plot the percentage inhibition against the concentration of 8-iso-PGE2 to determine the IC50 value.

Protocol 2: In Vivo Renal Vasoconstriction Assay in Rats

This protocol is a general guide based on descriptions of similar in vivo studies.[3][10][11][16] All animal procedures should be performed in accordance with institutional animal care and use committee guidelines.

1. Animals and Surgical Preparation:

-

Use adult male Sprague-Dawley rats.

-

Anesthetize the rats with an appropriate anesthetic agent.

-

Surgically expose the renal artery and insert a catheter for infusion.

-

Place a flow probe around the renal artery to measure renal blood flow.

-

Monitor systemic blood pressure via a carotid artery catheter.

2. Experimental Procedure:

-

Allow the animal to stabilize after surgery.

-

Begin a continuous infusion of saline into the renal artery.

-

After a baseline period, switch the infusion to a solution of 8-iso-PGE2 in saline at the desired concentration (e.g., to achieve a dose of 4 µg/kg/min).

-

Continuously monitor and record renal blood flow and systemic blood pressure.

3. Data Analysis:

-

Calculate the percentage change in renal blood flow from the baseline during the 8-iso-PGE2 infusion.

-

Compare the effects of different doses of 8-iso-PGE2.

-

Assess any changes in systemic blood pressure to determine if the effect is localized to the renal vasculature.

Conclusion

8-iso Prostaglandin E2 isopropyl ester serves as a valuable research tool for investigating the biological roles of 8-iso-PGE2, a key product of lipid peroxidation. Its enhanced lipophilicity makes it a suitable prodrug for in vivo studies. The primary biological activity of its active metabolite, 8-iso-PGE2, is mediated through complex interactions with the thromboxane A2 receptor, leading to diverse and context-dependent physiological responses, including vasoconstriction and modulation of platelet aggregation. The experimental protocols provided herein offer a framework for the further characterization of the biological effects of this important isoprostane.

References

- 1. oxfordbiomed.com [oxfordbiomed.com]

- 2. researchgate.net [researchgate.net]

- 3. 8 iso prostaglandin e2 — TargetMol Chemicals [targetmol.com]

- 4. Actions of the E2-isoprostane, 8-ISO-PGE2, on the platelet thromboxane/endoperoxide receptor in humans and rats: additional evidence for the existence of a unique isoprostane receptor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. 8-iso PROSTAGLANDIN E2 | Benchchem [benchchem.com]

- 7. Regulation of Activator Protein-1 by 8-iso-Prostaglandin E2 in a Thromboxane A2 Receptor-Dependent and -Independent Manner | Journal Article | PNNL [pnnl.gov]

- 8. Isoprostanes and the kidney - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. caymanchem.com [caymanchem.com]

- 11. LIPID MAPS [lipidmaps.org]

- 12. academic.oup.com [academic.oup.com]

- 13. Platelet Aggregometry Testing: Molecular Mechanisms, Techniques and Clinical Implications - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Platelet aggregometry assay for evaluating the effects of platelet agonists and antiplatelet compounds on platelet function in vitro - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Platelet Function Testing: Light Transmission Aggregometry [practical-haemostasis.com]

- 16. Plasma Biomarkers of Oxidant Stress and Development of Organ Failure in Severe Sepsis - PMC [pmc.ncbi.nlm.nih.gov]

In Vivo Hydrolysis of 8-iso PGE2 Isopropyl Ester to its Free Acid: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the in vivo hydrolysis of 8-iso Prostaglandin (B15479496) E2 (8-iso PGE2) isopropyl ester to its biologically active free acid form. Isoprostanes, including 8-iso PGE2, are prostaglandin isomers generated in vivo via free radical-catalyzed peroxidation of arachidonic acid and are considered reliable markers of oxidative stress. The esterification of 8-iso PGE2 to its isopropyl ester enhances its lipophilicity, potentially improving its cellular uptake and pharmacokinetic profile, making it a subject of interest in drug development. This document details the enzymatic processes involved, presents available quantitative data and analogous compound data, outlines experimental protocols for studying this conversion, and illustrates the key signaling pathways of the active metabolite, 8-iso PGE2.

Enzymatic Hydrolysis of Prostaglandin Esters

The conversion of prostaglandin esters to their free acid form is a critical activation step, as the free acid is typically the pharmacologically active molecule. This hydrolysis is catalyzed by a class of enzymes known as esterases, which are ubiquitously expressed in various tissues.

While direct enzymatic studies on 8-iso PGE2 isopropyl ester are limited, research on analogous prostaglandin esters, such as glycerol (B35011) esters and other isopropyl esters like latanoprost (B1674536), provides significant insights. The primary enzymes implicated in the hydrolysis of these esters are carboxylesterases (CES). Humans express two major forms, CES1 and CES2, which exhibit distinct tissue distribution and substrate specificities. Additionally, other hydrolases like lysophospholipase A2 (LYPLA2) have been identified as major enzymes responsible for the hydrolysis of prostaglandin glycerol esters.[1][2]

Key Esterases Involved in Prostaglandin Ester Hydrolysis:

-

Carboxylesterase 1 (CES1): Predominantly found in the liver, but also present in the lungs, adipose tissue, and macrophages.[3][4]

-

Carboxylesterase 2 (CES2): Primarily located in the small intestine, colon, and kidney.[2][5]

-

Lysophospholipase A2 (LYPLA2): Identified as a major hydrolase for prostaglandin glycerol esters in human cancer cells.[1]

The tissue-specific expression of these esterases suggests that the rate and extent of 8-iso PGE2 isopropyl ester hydrolysis in vivo will likely vary depending on the route of administration and the target tissue.

Quantitative Data on Prostaglandin Ester Hydrolysis

Table 1: Pharmacokinetic Parameters of Latanoprost in Humans Following Topical Ocular Administration [6][7]

| Parameter | Value | Tissue/Fluid |

| Latanoprost (Prodrug) | ||

| Peak Concentration (Cmax) | Not typically measured due to rapid hydrolysis | Aqueous Humor |

| Half-life (t½) | Very short | Cornea, Blood |

| Latanoprost Acid (Active Metabolite) | ||

| Time to Peak Concentration (Tmax) | 1-2 hours | Aqueous Humor |

| Peak Concentration (Cmax) | 15-30 ng/mL | Aqueous Humor |

| Half-life (t½) | 2-3 hours | Aqueous Humor |

| Peak Plasma Concentration (Cmax) | 53 pg/mL | Plasma |

| Plasma Half-life (t½) | 17 minutes | Plasma |

Table 2: In Vitro Hydrolysis of Latanoprost in Human Ocular Tissues [8]

| Tissue | Relative Rate of Hydrolysis (normalized to tissue weight) |

| Choroid | Highest |

| Ciliary Body | High |

| Cornea | High |

| Conjunctiva | High |

| Aqueous Humor | Negligible |

Note: The study indicated that most of the latanoprost was hydrolyzed within 2 hours of incubation with the various human ocular tissues, with the formation of latanoprost acid accounting for approximately 40-90% of the initial dose at the end of the incubation period.[8]

Table 3: Kinetic Parameters for Hydrolysis of Prostaglandin Glycerol Esters by Human Recombinant Enzymes [1][2][9][10]

| Enzyme | Substrate | Km (µM) | kcat (min-1) | kcat/Km (min-1µM-1) |

| LYPLA2 | PGE2-G | 13 ± 1.1 | 14.1 ± 0.4 | 1.08 |

| CES1 | PGE2-G | - | - | 0.37 |

| PGF2α-G | - | - | 0.60 | |

| CES2 | PGE2-G | - | - | 0.23 |

| PGF2α-G | - | - | 1.7 | |

| Monoacylglycerol Lipase (MGL) | PGE2-G | >400 | - | - |

| Fatty Acid Amide Hydrolase (FAAH) | PGE2-G | 1100 ± 220 | 1.3 ± 0.1 | 0.001 |

Note: While these data are for prostaglandin glycerol esters, they highlight the differential activity of various esterases towards prostaglandin esters.

Experimental Protocols

In Vitro Hydrolysis Assay of 8-iso PGE2 Isopropyl Ester

This protocol is adapted from methods used for other prostaglandin esters and is designed to determine the rate of hydrolysis in various tissue homogenates.[1][8]

Objective: To quantify the conversion of 8-iso PGE2 isopropyl ester to 8-iso PGE2 in tissue lysates.

Materials:

-

8-iso PGE2 isopropyl ester

-

8-iso PGE2 standard

-

Deuterated internal standard (e.g., 8-iso PGE2-d4)

-

Tissue of interest (e.g., liver, cornea, kidney)

-

Homogenization buffer (e.g., 25 mM Tris buffer, pH 7.5, with 0.1 mM EDTA and 0.1 mM DTT)

-

Protein quantification assay (e.g., BCA or Bradford)

-

Organic solvent for extraction (e.g., ethyl acetate)

-

LC-MS/MS system

Procedure:

-

Tissue Homogenate Preparation:

-

Excise the tissue of interest and place it in ice-cold homogenization buffer.

-

Homogenize the tissue using a suitable homogenizer.

-

Centrifuge the homogenate to pellet cellular debris.

-

Collect the supernatant (cytosolic fraction) and determine the total protein concentration.

-

Dilute the lysate to a final protein concentration of 250 µg/mL in the reaction buffer.

-

-

Hydrolysis Reaction:

-

Pre-warm the tissue lysate to 37°C.

-

Initiate the reaction by adding 8-iso PGE2 isopropyl ester (e.g., to a final concentration of 10-50 µM).

-

Incubate the reaction mixture at 37°C.

-

Collect aliquots at various time points (e.g., 0, 5, 15, 30, 60, 120 minutes).

-

-

Reaction Quenching and Extraction:

-

Quench the reaction at each time point by adding a volume of ice-cold ethyl acetate (B1210297) containing the deuterated internal standard.

-

Vortex vigorously to extract the lipids into the organic phase.

-

Centrifuge to separate the phases.

-

-

Sample Preparation for LC-MS/MS:

-

Transfer the organic layer to a new tube and evaporate to dryness under a gentle stream of nitrogen.

-

Reconstitute the dried extract in a suitable solvent (e.g., 50% methanol).

-

-

Quantification by LC-MS/MS:

-

Analyze the samples using a validated LC-MS/MS method to quantify the amount of 8-iso PGE2 formed at each time point.

-

Construct a standard curve using the 8-iso PGE2 standard.

-

Calculate the rate of hydrolysis based on the formation of 8-iso PGE2 over time, normalized to the protein concentration.

-

In Vivo Pharmacokinetic Study of 8-iso PGE2 Isopropyl Ester

This protocol outlines a general procedure for determining the in vivo conversion of 8-iso PGE2 isopropyl ester to its free acid in an animal model.[6][7]

Objective: To determine the plasma concentrations of 8-iso PGE2 isopropyl ester and 8-iso PGE2 over time following administration.

Materials:

-

8-iso PGE2 isopropyl ester formulation for in vivo administration

-

Animal model (e.g., rats or rabbits)

-

Blood collection supplies (e.g., tubes with anticoagulant)

-

Centrifuge

-

Solid-phase extraction (SPE) cartridges for sample cleanup

-

LC-MS/MS system

Procedure:

-

Animal Dosing:

-

Administer a defined dose of 8-iso PGE2 isopropyl ester to the animals via the desired route (e.g., intravenous, topical, oral).

-

-

Blood Sampling:

-

Collect blood samples at predetermined time points (e.g., pre-dose, 2, 5, 15, 30, 60, 120, 240 minutes post-dose).

-

Collect blood into tubes containing an anticoagulant and an esterase inhibitor (e.g., sodium fluoride) to prevent ex vivo hydrolysis.

-

-

Plasma Preparation:

-

Centrifuge the blood samples to separate the plasma.

-

Store the plasma samples at -80°C until analysis.

-

-

Sample Extraction and Purification:

-

Thaw the plasma samples on ice.

-

Add a deuterated internal standard for both the ester and the free acid.

-

Perform a liquid-liquid extraction or a solid-phase extraction to isolate the analytes from the plasma matrix.

-

-

Quantification by LC-MS/MS:

-

Analyze the extracted samples using a validated LC-MS/MS method capable of simultaneously quantifying 8-iso PGE2 isopropyl ester and 8-iso PGE2.

-

Develop separate standard curves for each analyte.

-

-

Pharmacokinetic Analysis:

-

Plot the plasma concentrations of both the ester and the free acid versus time.

-

Calculate key pharmacokinetic parameters such as Cmax, Tmax, t½, and AUC for both compounds.

-

Signaling Pathways of 8-iso PGE2

Once hydrolyzed to its free acid form, 8-iso PGE2 can exert its biological effects by interacting with specific cell surface receptors and activating downstream signaling cascades. The primary receptor for 8-iso PGE2 is the thromboxane (B8750289) A2 receptor (TP receptor).[11] Additionally, 8-iso PGE2 has been shown to modulate intracellular cyclic AMP (cAMP) levels and activate the p38 mitogen-activated protein kinase (MAPK) pathway.[12]

Caption: Hydrolysis of 8-iso PGE2 isopropyl ester and subsequent cellular signaling.

Caption: Experimental workflows for studying 8-iso PGE2 isopropyl ester hydrolysis.

References

- 1. Identification of the Major Prostaglandin Glycerol Ester Hydrolase in Human Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Carboxylesterase 1d Inactivation Augments Lung Inflammation in Mice - PMC [pmc.ncbi.nlm.nih.gov]

- 4. pubs.acs.org [pubs.acs.org]

- 5. Carboxylesterases Are Uniquely Expressed among Tissues and Regulated by Nuclear Hormone Receptors in the Mouse - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Ocular and systemic pharmacokinetics of latanoprost in humans - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. iovs.arvojournals.org [iovs.arvojournals.org]

- 9. pubs.acs.org [pubs.acs.org]

- 10. pubs.acs.org [pubs.acs.org]

- 11. Actions of the E2-isoprostane, 8-ISO-PGE2, on the platelet thromboxane/endoperoxide receptor in humans and rats: additional evidence for the existence of a unique isoprostane receptor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

role of 8-iso Prostaglandin E2 in oxidative stress

An In-depth Technical Guide on the Role of 8-iso Prostaglandin (B15479496) E2 in Oxidative Stress

Introduction

Oxidative stress, a state characterized by an imbalance between the production of reactive oxygen species (ROS) and the antioxidant defense mechanisms of the body, is implicated in the pathophysiology of a wide range of diseases. This guide provides a comprehensive overview of 8-iso-prostaglandin E2 (8-iso-PGE2), a key bioactive lipid mediator formed during oxidative stress, for researchers, scientists, and professionals in drug development.

8-iso-PGE2 is a member of the isoprostane family, which are prostaglandin-like compounds generated non-enzymatically from the free radical-catalyzed peroxidation of arachidonic acid.[1][2] Unlike prostaglandins (B1171923), which are synthesized via the cyclooxygenase (COX) enzymes, isoprostanes are direct products of oxidative injury, making them reliable biomarkers of oxidative stress in vivo.[3][4] Beyond its role as a biomarker, 8-iso-PGE2 exhibits potent biological activities, mediating various physiological and pathological processes.

Biosynthesis of 8-iso-Prostaglandin E2

The formation of 8-iso-PGE2 is a multi-step process initiated by the interaction of ROS with arachidonic acid, a polyunsaturated fatty acid abundant in cell membranes.

Free Radical-Mediated Peroxidation of Arachidonic Acid

The process begins with the abstraction of a hydrogen atom from one of the bis-allylic carbons of arachidonic acid by a free radical. This results in the formation of an arachidonyl radical.

Formation of Bicycloendoperoxide Intermediates (8-iso-PGH2)

The arachidonyl radical rapidly reacts with molecular oxygen (O2) to form a peroxyl radical. This radical then undergoes endocyclization to generate a bicycloendoperoxide intermediate, structurally similar to the prostaglandin H (PGH) intermediates of the COX pathway. In the isoprostane pathway, this intermediate is known as 8-iso-prostaglandin H2 (8-iso-PGH2).[2] A key feature of this non-enzymatic process is that the side chains of the resulting endoperoxide intermediates are predominantly in a cis orientation relative to the prostane (B1239271) ring.[2]

Non-Enzymatic Isomerization to 8-iso-Prostaglandin E2

The unstable 8-iso-PGH2 intermediate can then undergo non-enzymatic rearrangement to form various isoprostanes, including the E-ring isoprostane, 8-iso-PGE2.[1] This spontaneous process does not require the action of specific synthase enzymes.

Distinction from Cyclooxygenase (COX)-Dependent Prostaglandin Synthesis

It is crucial to distinguish the biosynthesis of 8-iso-PGE2 from that of the classical prostaglandin, PGE2. While both are derived from arachidonic acid, PGE2 synthesis is catalyzed by the COX enzymes (COX-1 and COX-2). In contrast, 8-iso-PGE2 formation is independent of COX activity and is a direct consequence of free radical-induced lipid peroxidation.[1][5] However, it has been shown that 8-iso-PGE2 can undergo epimerization to form PGE2, providing a potential link between oxidative stress and inflammation.[1][6]

Figure 1: Biosynthesis of 8-iso-Prostaglandin E2.

Signaling Pathways of 8-iso-Prostaglandin E2

8-iso-PGE2 exerts its biological effects by interacting with specific cell surface receptors, primarily prostanoid receptors.

Receptor-Mediated Actions

-

Prostanoid EP Receptors: 8-iso-PGE2 has been shown to interact with prostanoid EP receptors, particularly the EP4 subtype.[7] In human airway epithelial cells, activation of the EP4 receptor by 8-iso-PGE2 stimulates adenylyl cyclase, leading to an increase in intracellular cyclic AMP (cAMP) and subsequent activation of Protein Kinase A (PKA) and the PI3K pathway.[7] This signaling cascade ultimately results in the stimulation of the cystic fibrosis transmembrane conductance regulator (CFTR)-mediated anion secretion.[7]

-

Thromboxane (B8750289) A2 (TP) Receptors: 8-iso-PGE2 is a potent renal vasoconstrictor, an effect that can be blocked by thromboxane A2/prostaglandin H2 (TP) receptor antagonists.[5] This suggests that 8-iso-PGE2 can act as an agonist at TP receptors in the vasculature. In human and rat platelets, the action of 8-iso-PGE2 on TP receptors is more complex, exhibiting partial agonist/antagonist properties.[5] At high concentrations, it can induce platelet aggregation, while at lower concentrations, it can inhibit aggregation induced by other TP receptor agonists.[5][8]

Downstream Cellular Effects

The activation of these signaling pathways by 8-iso-PGE2 leads to a variety of cellular responses:

-

Modulation of Ion Transport: As mentioned, 8-iso-PGE2 stimulates CFTR-mediated anion efflux in airway epithelial cells, a process that could be important in the response to oxidant stress in the lungs.[7]

-

Inflammatory Responses: In human umbilical vein endothelial cells (HUVECs), 8-iso-PGE2 stimulates the adhesion of monocytes but not neutrophils.[9] This effect is mediated by both the cAMP/PKA and the p38 MAP kinase pathways and is independent of the classical NF-κB inflammatory pathway.[9] This suggests a role for 8-iso-PGE2 in the chronic inflammatory processes associated with diseases like atherosclerosis.

-

Vasoactive Effects: 8-iso-PGE2 is a potent vasoconstrictor in various vascular beds, including the renal and cerebral circulation.[8] In isolated guinea pig hearts, both 8-iso-PGE2 and the related 8-iso-PGF2α induce concentration-dependent coronary vasoconstriction.[10]

Figure 2: Signaling Pathways of 8-iso-Prostaglandin E2.

Quantitative Data on 8-iso-Prostaglandin E2 in Oxidative Stress

The following tables summarize representative quantitative data for isoprostanes, including 8-iso-PGE2 and the more extensively studied 8-iso-PGF2α, in various biological samples under conditions associated with oxidative stress. It is important to note that absolute concentrations can vary depending on the analytical method used.

| Biological Matrix | Condition | 8-iso-PGE2 Concentration | Fold Change vs. Control | Reference |

| Rat Liver | CCl4-induced Oxidant Stress | 24 +/- 16 ng/g tissue (racemic PGE2) | - | [6] |

| Rat Brain | Global Ischemia | Esterified levels reported | Not specified | [11] |

| Biological Matrix | Condition | 8-iso-PGF2α Concentration | Fold Change vs. Control | Reference |

| Human Plasma | Smokers | 0.53 +/- 0.37 µg/g creatinine (B1669602) | 2.12 | [12] |

| Human Urine | Smokers | 8.9 +/- 3.8 µg/g creatinine (2,3-dinor metabolite) | 1.93 | [12] |

| Human Plasma | Coronary Artery Disease | - | g = 0.38 ± 0.04 | [4] |

| Human Plasma | Chronic Renal Insufficiency | - | g = 1.9 | [13] |

| Human Plasma | Cystic Fibrosis | - | g = 2.3 | [13] |

| Human BAL Fluid | Sarcoidosis | 220.6 (133.6–403.3) pg/ml | - | [14] |

| Human BAL Fluid | Idiopathic Pulmonary Fibrosis | 74.87 (62.23–115.1) pg/ml | - | [14] |

Note: 'g' refers to Hedges' g, a measure of effect size.

Experimental Protocols

Accurate and reliable quantification of 8-iso-PGE2 is essential for its use as a biomarker of oxidative stress. The "gold standard" for isoprostane measurement is mass spectrometry-based methods due to their high specificity and sensitivity.

Quantification of 8-iso-Prostaglandin E2 by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

This protocol provides a general workflow for the analysis of 8-iso-PGE2 in biological fluids (e.g., plasma, urine).

5.1.1. Materials and Reagents

-

8-iso-PGE2 standard and deuterated internal standard (e.g., 8-iso-PGE2-d4)

-

HPLC-grade solvents (e.g., methanol (B129727), acetonitrile (B52724), water, formic acid)

-

Solid-phase extraction (SPE) cartridges (e.g., C18)

-

Antioxidant (e.g., butylated hydroxytoluene, BHT)

-

Phosphate buffer

5.1.2. Sample Preparation and Extraction

-

Sample Collection: Collect biological fluid (e.g., blood into EDTA tubes, urine) and immediately add an antioxidant like BHT to prevent ex vivo oxidation. Process and store samples at -80°C.

-

Internal Standard Spiking: Thaw samples on ice. Spike a known amount of deuterated internal standard (e.g., 8-iso-PGE2-d4) into each sample to correct for extraction losses and matrix effects.

-

Hydrolysis (for total isoprostane measurement): For the measurement of total (free + esterified) isoprostanes, perform alkaline hydrolysis (e.g., with NaOH) to release isoprostanes from phospholipids.

-

Solid-Phase Extraction (SPE):

-

Condition the C18 SPE cartridge with methanol followed by water.

-

Acidify the sample with a dilute acid (e.g., formic acid).

-

Load the sample onto the SPE cartridge.

-

Wash the cartridge with a low percentage of organic solvent in water to remove polar impurities.

-

Elute the isoprostanes with a higher concentration of organic solvent (e.g., methanol or ethyl acetate).

-

-

Evaporation and Reconstitution: Evaporate the eluate to dryness under a stream of nitrogen. Reconstitute the residue in a small volume of the initial mobile phase for LC-MS/MS analysis.

5.1.3. LC-MS/MS Analysis

-

Chromatographic Separation:

-

LC System: Use a high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.

-

Column: A C18 reversed-phase column is commonly used. Chiral columns may be necessary to separate stereoisomers.[11]

-

Mobile Phase: A gradient of an aqueous solvent (e.g., water with 0.1% formic acid) and an organic solvent (e.g., acetonitrile or methanol with 0.1% formic acid) is typically employed.

-

-

Mass Spectrometric Detection:

-

Mass Spectrometer: A triple quadrupole mass spectrometer is used for its high selectivity and sensitivity.

-

Ionization: Electrospray ionization (ESI) in the negative ion mode is standard for prostanoid analysis.

-

Detection Mode: Multiple Reaction Monitoring (MRM) is used to monitor specific precursor-to-product ion transitions for both the analyte (8-iso-PGE2) and the internal standard. For 8-iso-PGE2, a common transition is m/z 351.2 → 189.5.[15]

-

5.1.4. Data Analysis

-

Generate a standard curve by plotting the peak area ratio of the analyte to the internal standard against the concentration of the standards.

-

Quantify the amount of 8-iso-PGE2 in the samples by interpolating their peak area ratios from the standard curve.

Figure 3: LC-MS/MS Experimental Workflow for 8-iso-PGE2.

Quantification of 8-iso-Prostaglandin E2 by Enzyme-Linked Immunosorbent Assay (ELISA)

ELISA is a high-throughput alternative to LC-MS/MS, though it may have limitations in specificity.[16] A competitive ELISA format is typically used.

5.2.1. Principle Free 8-iso-PGE2 in the sample competes with a fixed amount of enzyme-labeled 8-iso-PGE2 (e.g., HRP-conjugate) for binding to a limited number of binding sites on an anti-8-iso-PGE2 antibody coated onto a microplate. The amount of labeled 8-iso-PGE2 bound to the antibody is inversely proportional to the concentration of unlabeled 8-iso-PGE2 in the sample.

5.2.2. Protocol Outline

-

Standard and Sample Preparation: Prepare a series of 8-iso-PGE2 standards of known concentrations. Prepare samples, which may require prior purification similar to the SPE step in the LC-MS/MS protocol.

-

Incubation: Add standards and samples to the wells of the antibody-coated microplate, followed by the addition of the enzyme-conjugated 8-iso-PGE2. Incubate to allow for competitive binding.

-

Washing: Wash the plate to remove unbound reagents.

-

Substrate Addition: Add a substrate for the enzyme (e.g., TMB for HRP). The enzyme will convert the substrate to a colored product.

-

Stopping the Reaction: Stop the reaction with a stop solution (e.g., dilute acid).

-

Detection: Measure the absorbance of the colored product using a microplate reader.

-

Data Analysis: Generate a standard curve by plotting the absorbance versus the concentration of the standards. The concentration of 8-iso-PGE2 in the samples is determined by interpolation from this curve.

Iodide Efflux Assay for CFTR Activity

This assay measures the effect of 8-iso-PGE2 on the function of the CFTR anion channel.

5.3.1. Cell Culture

-

Culture a suitable epithelial cell line expressing CFTR (e.g., Calu-3 human airway epithelial cells) on permeable supports to form polarized monolayers.

5.3.2. Assay Procedure

-

Iodide Loading: Incubate the cell monolayers in a buffer containing sodium iodide (NaI).

-

Efflux Measurement:

-

Replace the iodide-loading buffer with an iodide-free buffer.

-

At timed intervals, collect the buffer from the apical side of the monolayers and replace it with fresh iodide-free buffer.

-

After a baseline is established, add 8-iso-PGE2 or other test compounds to the buffer.

-

Continue collecting the buffer at timed intervals.

-

-

Iodide Quantification: Measure the iodide concentration in the collected samples using an iodide-selective electrode.

-

Data Analysis: Calculate the rate of iodide efflux over time. An increase in the rate of efflux after the addition of 8-iso-PGE2 indicates stimulation of CFTR activity.

Conclusion

8-iso-Prostaglandin E2 is a valuable biomarker and a potent bioactive lipid mediator in the context of oxidative stress. Its formation via non-enzymatic, free radical-catalyzed peroxidation of arachidonic acid makes it a direct indicator of oxidative injury. Furthermore, its ability to activate specific signaling pathways and elicit a range of cellular responses, including modulation of ion transport, inflammation, and vascular tone, highlights its role as an important effector molecule in the pathophysiology of diseases associated with oxidative stress. The detailed experimental protocols provided in this guide offer a framework for the accurate and reliable study of 8-iso-PGE2, which is crucial for advancing our understanding of its role in health and disease and for the development of novel therapeutic strategies targeting oxidative stress pathways.

References

- 1. 8-iso PROSTAGLANDIN E2 | Benchchem [benchchem.com]

- 2. Human Metabolome Database: Showing metabocard for 8-isoprostaglandin E2 (HMDB0005844) [hmdb.ca]

- 3. Reinterpreting the Best Biomarker of Oxidative Stress: The 8-iso-PGF2α / PGF2α Ratio Distinguishes Chemical from Enzymatic Lipid Peroxidation - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Strategies to decrease oxidative stress biomarker levels in human medical conditions: A meta-analysis on 8-iso-prostaglandin F2α - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Actions of the E2-isoprostane, 8-ISO-PGE2, on the platelet thromboxane/endoperoxide receptor in humans and rats: additional evidence for the existence of a unique isoprostane receptor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Formation of prostaglandins E2 and D2 via the isoprostane pathway: a mechanism for the generation of bioactive prostaglandins independent of cyclooxygenase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. 8-iso-PGE2 stimulates anion efflux from airway epithelial cells via the EP4 prostanoid receptor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. caymanchem.com [caymanchem.com]

- 9. researchgate.net [researchgate.net]

- 10. Hemodynamic effects of isoprostanes (8-iso-prostaglandin F2alpha and E2) in isolated guinea pig hearts - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. Quantification of 8-iso-prostaglandin-F(2alpha) and 2,3-dinor-8-iso-prostaglandin-F(2alpha) in human urine using liquid chromatography-tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Classifying oxidative stress by F2-isoprostane levels across human diseases: A meta-analysis - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Frontiers | A Novel UHPLC-MS/MS Method for Measuring 8-iso-Prostaglandin F2α in Bronchoalveolar Lavage Fluid [frontiersin.org]

- 15. LC/MS/MS method for analysis of E2 series prostaglandins and isoprostanes - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Measurement of 8-Iso-Prostaglandin F2α in Biological Fluids as a Measure of Lipid Peroxidation | Springer Nature Experiments [experiments.springernature.com]

An In-depth Technical Guide to the 8-iso Prostaglandin E2 Signaling Pathway

For Researchers, Scientists, and Drug Development Professionals

Introduction

8-iso Prostaglandin (B15479496) E2 (8-iso-PGE2) is a member of the F2-isoprostane class of lipid mediators, produced non-enzymatically via the peroxidation of arachidonic acid by reactive oxygen species.[1][2] Unlike classic prostaglandins (B1171923) synthesized by cyclooxygenase (COX) enzymes, 8-iso-PGE2 is a marker of oxidative stress and has emerged as a potent signaling molecule with diverse physiological and pathophysiological effects. This guide provides a comprehensive overview of the 8-iso-PGE2 signaling pathway, including its receptors, downstream effectors, and functional consequences, with a focus on quantitative data and detailed experimental methodologies to support further research and drug development.

Core Signaling Pathways

8-iso-PGE2 primarily exerts its biological effects through the activation of two G-protein coupled receptors (GPCRs): the Thromboxane (B8750289) A2 receptor (TP receptor) and the Prostaglandin E2 receptor subtype 4 (EP4 receptor). The engagement of these receptors initiates distinct downstream signaling cascades, leading to a range of cellular responses.

Thromboxane A2 (TP) Receptor Signaling

8-iso-PGE2 acts as a ligand for the TP receptor, which is coupled to Gq/11 proteins.[3] Activation of this pathway leads to the stimulation of phospholipase C (PLC), resulting in the hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium (Ca2+), while DAG activates protein kinase C (PKC). This cascade ultimately contributes to physiological responses such as vasoconstriction and platelet aggregation.[1][4][5] Additionally, TP receptor activation by 8-iso-PGE2 has been shown to induce the phosphorylation of p38 mitogen-activated protein kinase (MAPK) and stimulate the expression of early growth response factor-1 (EGR-1).[6]

Prostaglandin E2 Receptor Subtype 4 (EP4) Signaling

The EP4 receptor is primarily coupled to the Gs stimulatory G-protein.[7] Upon binding of 8-iso-PGE2, the activated Gs alpha subunit stimulates adenylyl cyclase, leading to an increase in intracellular cyclic AMP (cAMP) levels.[6] cAMP, in turn, activates Protein Kinase A (PKA), which phosphorylates various downstream targets to modulate cellular functions.[8][9] The 8-iso-PGE2-mediated activation of the EP4 receptor and subsequent cAMP/PKA signaling has been implicated in the stimulation of anion efflux in airway epithelial cells.[8][9] There is also evidence to suggest that the EP4 receptor can couple to Gi, leading to the activation of the phosphatidylinositol 3-kinase (PI3K) pathway.[7][8][9]

Quantitative Data Summary

The following tables summarize key quantitative data related to the interaction of 8-iso-PGE2 with its receptors and its downstream effects.

Table 1: Receptor Binding and Functional Potency of 8-iso-PGE2

| Parameter | Receptor/System | Value | Species | Reference |

| pEC50 (Vasoconstriction) | TP Receptor (Human Umbilical Vein) | 6.90 ± 0.03 | Human | [4][10] |

| pKB (ICI-192,605 antagonism) | TP Receptor (Human Umbilical Vein) | 8.91 ± 0.04 | Human | [4] |

| pKB (SQ-29548 antagonism) | TP Receptor (Human Umbilical Vein) | 8.07 ± 0.07 | Human | [4] |

| IC50 (Inhibition of U-46619-induced platelet aggregation) | TP Receptor (Human Platelets) | 0.5 µM | Human | [1][11] |

| IC50 (Inhibition of I-BOP-induced platelet aggregation) | TP Receptor (Human Platelets) | 5 µM | Human | [1][11] |

Table 2: Effects of 8-iso-PGE2 on Physiological Parameters

| Effect | System | Concentration/Dose | Observation | Species | Reference |

| Renal Vasoconstriction | Rat Kidney (in vivo infusion) | 4 µg/kg/min | 80% decrease in GFR and renal plasma flow | Rat | [11] |

| Nasal Obstruction | Murine Model of Allergic Rhinitis | Intranasal challenge | Induces vascular hyperpermeability and nasal obstruction | Mouse | [5] |

Experimental Protocols

This section provides detailed methodologies for key experiments cited in the context of 8-iso-PGE2 signaling research.

Radioligand Binding Assay for TP Receptor

Objective: To determine the binding affinity of 8-iso-PGE2 for the thromboxane A2 (TP) receptor.

Materials:

-

HEK293 cells stably expressing the human TP receptor.

-

Membrane preparation buffer (e.g., 50 mM Tris-HCl, pH 7.4, containing protease inhibitors).

-

Radioligand: [3H]-SQ29,548 (a TP receptor antagonist).

-

Unlabeled 8-iso-PGE2.

-

Scintillation cocktail and counter.

Protocol:

-

Membrane Preparation:

-

Harvest HEK293-TP cells and homogenize in ice-cold membrane preparation buffer.

-

Centrifuge the homogenate at low speed to remove nuclei and cellular debris.

-

Centrifuge the supernatant at high speed to pellet the membranes.

-

Wash the membrane pellet and resuspend in binding buffer. Determine protein concentration.

-

-

Binding Assay:

-

In a 96-well plate, add a constant amount of membrane protein to each well.

-

For saturation binding, add increasing concentrations of [3H]-SQ29,548. For competition binding, add a fixed concentration of [3H]-SQ29,548 and increasing concentrations of unlabeled 8-iso-PGE2.

-

To determine non-specific binding, add a high concentration of unlabeled SQ29,548 to a set of wells.

-

Incubate the plate at room temperature for a defined period (e.g., 60 minutes) to reach equilibrium.

-

-

Separation and Counting:

-

Rapidly filter the contents of each well through a glass fiber filter to separate bound from free radioligand.

-

Wash the filters with ice-cold buffer to remove unbound radioligand.

-

Place the filters in scintillation vials, add scintillation cocktail, and count the radioactivity using a scintillation counter.

-

-

Data Analysis:

-

Calculate specific binding by subtracting non-specific binding from total binding.

-

For saturation binding, plot specific binding against the concentration of radioligand to determine the dissociation constant (Kd) and the maximum number of binding sites (Bmax).

-

For competition binding, plot the percentage of specific binding against the concentration of 8-iso-PGE2 to determine the IC50 value, from which the inhibition constant (Ki) can be calculated.

-

Measurement of Intracellular cAMP Accumulation

Objective: To quantify the effect of 8-iso-PGE2 on intracellular cAMP levels, indicative of EP4 receptor activation.

Materials:

-

Human airway epithelial cells (e.g., Calu-3) or other cells expressing the EP4 receptor.

-

8-iso-PGE2.

-

Phosphodiesterase inhibitor (e.g., IBMX) to prevent cAMP degradation.

-

cAMP assay kit (e.g., ELISA or HTRF-based).

Protocol:

-

Cell Culture and Treatment:

-

Plate cells in a multi-well plate and grow to confluence.

-

Pre-incubate the cells with a phosphodiesterase inhibitor for a short period (e.g., 15-30 minutes).

-

Stimulate the cells with various concentrations of 8-iso-PGE2 for a defined time (e.g., 10-30 minutes).

-

-

Cell Lysis and cAMP Measurement:

-

Lyse the cells according to the cAMP assay kit manufacturer's instructions.

-

Perform the cAMP assay on the cell lysates. This typically involves a competitive immunoassay where cellular cAMP competes with a labeled cAMP for binding to a specific antibody.

-

-

Data Analysis:

-

Generate a standard curve using known concentrations of cAMP.

-

Determine the concentration of cAMP in each sample from the standard curve.

-

Plot the cAMP concentration against the concentration of 8-iso-PGE2 to determine the EC50 value for cAMP accumulation.

-

p38 MAPK Phosphorylation Assay (Western Blot)

Objective: To assess the activation of the p38 MAPK pathway in response to 8-iso-PGE2.

Materials:

-

Endothelial cells or other relevant cell types.

-

8-iso-PGE2.

-

Cell lysis buffer containing protease and phosphatase inhibitors.

-

SDS-PAGE gels and electrophoresis apparatus.

-

PVDF membrane and transfer apparatus.

-

Primary antibodies: anti-phospho-p38 MAPK and anti-total-p38 MAPK.

-

HRP-conjugated secondary antibody.

-

Chemiluminescent substrate.

Protocol:

-

Cell Treatment and Lysis:

-

Culture cells to the desired confluency.

-

Treat cells with different concentrations of 8-iso-PGE2 for various time points.

-

Wash the cells with ice-cold PBS and lyse them in lysis buffer.

-

Determine the protein concentration of the lysates.

-

-

Western Blotting:

-

Separate equal amounts of protein from each sample by SDS-PAGE.

-

Transfer the proteins to a PVDF membrane.

-

Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk or BSA in TBST).

-

Incubate the membrane with the primary antibody against phospho-p38 MAPK overnight at 4°C.

-

Wash the membrane and incubate with the HRP-conjugated secondary antibody.

-

Detect the signal using a chemiluminescent substrate and an imaging system.

-

-

Data Analysis:

-

Strip the membrane and re-probe with an antibody against total p38 MAPK to normalize for protein loading.

-

Quantify the band intensities using densitometry software.

-

Express the results as the ratio of phosphorylated p38 to total p38.

-

Mandatory Visualizations

Signaling Pathway Diagrams

Caption: 8-iso-PGE2 signaling via the TP receptor.

Caption: 8-iso-PGE2 signaling via the EP4 receptor.

Experimental Workflow Diagram

Caption: Workflow for assessing 8-iso-PGE2-induced vasoconstriction.

Conclusion and Future Directions

8-iso-PGE2 is a critical signaling molecule that links oxidative stress to a variety of physiological and pathological processes. Its ability to activate both TP and EP4 receptors highlights the complexity of its biological actions. For researchers and drug development professionals, understanding the nuances of these signaling pathways is paramount for identifying novel therapeutic targets. Future research should focus on elucidating the specific G-protein coupling of 8-iso-PGE2 to its receptors in different cell types, further quantifying the dose-response relationships for downstream signaling events, and exploring the potential for developing selective modulators of the 8-iso-PGE2 pathway for the treatment of inflammatory, cardiovascular, and other diseases.

References

- 1. Actions of the E2-isoprostane, 8-ISO-PGE2, on the platelet thromboxane/endoperoxide receptor in humans and rats: additional evidence for the existence of a unique isoprostane receptor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Influence of polyunsaturated fatty acids on vasoconstrictions induced by 8-iso-PGF(2alpha) and 8-iso-PGE(2) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. The human thromboxane A2 receptor alpha isoform (TP alpha) functionally couples to the G proteins Gq and G11 in vivo and is activated by the isoprostane 8-epi prostaglandin F2 alpha - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Vasoconstrictor effects of 8-iso-prostaglandin E2 and 8-iso-prostaglandin F(2alpha) on human umbilical vein - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. 8-iso-prostaglandin E2 induces nasal obstruction via thromboxane receptor in murine model of allergic rhinitis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. mdpi.com [mdpi.com]

- 8. 8-iso-PGE2 stimulates anion efflux from airway epithelial cells via the EP4 prostanoid receptor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. atsjournals.org [atsjournals.org]

- 10. researchgate.net [researchgate.net]

- 11. caymanchem.com [caymanchem.com]

The Genesis of E2-Isoprostanes: A Technical Guide to their Biosynthesis from Arachidonic Acid

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the core mechanisms underlying the biosynthesis of E2-isoprostanes from arachidonic acid. It is designed to serve as a critical resource for researchers, scientists, and professionals in drug development who are investigating oxidative stress, lipid peroxidation, and related disease pathologies. This document details the non-enzymatic, free-radical-catalyzed pathway, presents detailed experimental protocols for their analysis, and summarizes key quantitative data to facilitate comparative studies.

Introduction: The Isoprostane Pathway and the Significance of E2-Isoprostanes

Isoprostanes are a family of prostaglandin-like compounds that are formed in vivo primarily through the non-enzymatic, free-radical-catalyzed peroxidation of polyunsaturated fatty acids, most notably arachidonic acid.[1][2] Unlike prostaglandins, which are synthesized via the cyclooxygenase (COX) enzymes, the formation of isoprostanes is a hallmark of oxidative stress.[1][3] Among the various classes of isoprostanes, the E2- and D2-isoprostanes are of significant biological interest due to their potent bioactivities.[1] This guide will focus specifically on the E2-isoprostanes, which are isomers of prostaglandin (B15479496) E2 (PGE2).